

Spectroscopic Profile of 4-(Tert-Butoxy)Benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Tert-Butoxy)Benzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-(Tert-Butoxy)Benzaldehyde** (CAS No: 57699-45-3), a key intermediate in organic synthesis.[\[1\]](#)[\[2\]](#)[\[3\]](#) The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining these spectra are also provided, followed by a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-(Tert-Butoxy)Benzaldehyde**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.88	s	1H	Aldehyde (-CHO)
7.82	d	2H	Aromatic (ortho to -CHO)
7.10	d	2H	Aromatic (ortho to -O-tBu)
1.35	s	9H	tert-Butyl (-C(CH ₃) ₃)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

Chemical Shift (δ) ppm	Assignment
190.8	Aldehyde Carbonyl (C=O)
160.0	Aromatic (C-O)
131.9	Aromatic (CH, ortho to -CHO)
130.3	Aromatic (C-CHO)
118.8	Aromatic (CH, ortho to -O-tBu)
79.2	Quaternary Carbon (-O-C(CH ₃) ₃)
28.8	tert-Butyl Methyls (-C(CH ₃) ₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2975	Strong	C-H stretch (aliphatic, tert-butyl)
2870	Medium	C-H stretch (aldehyde)
1695	Strong	C=O stretch (aldehyde carbonyl)
1600, 1575	Strong, Medium	C=C stretch (aromatic ring)
1245	Strong	C-O stretch (aryl ether)
1160	Strong	C-O stretch (tert-butoxy)
835	Strong	C-H bend (p-disubstituted benzene)

Mass Spectrometry (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
178	30	[M] ⁺ (Molecular Ion)
163	100	[M - CH ₃] ⁺
121	80	[M - C(CH ₃) ₃] ⁺
93	40	[C ₆ H ₅ O] ⁺
57	95	[C(CH ₃) ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **4-(Tert-Butoxy)Benzaldehyde** (approximately 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: The solution is transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer.
 - For ^1H NMR, 16-32 scans are typically acquired with a relaxation delay of 1 second.
 - For ^{13}C NMR, a proton-decoupled spectrum is obtained with 1024-2048 scans and a relaxation delay of 2 seconds.[4]
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: A small drop of neat **4-(Tert-Butoxy)Benzaldehyde** liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5] Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[6][7]
- Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plate is recorded.
- Sample Spectrum: The sample spectrum is then recorded.
- Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

- Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm^{-1}).

Mass Spectrometry (MS)

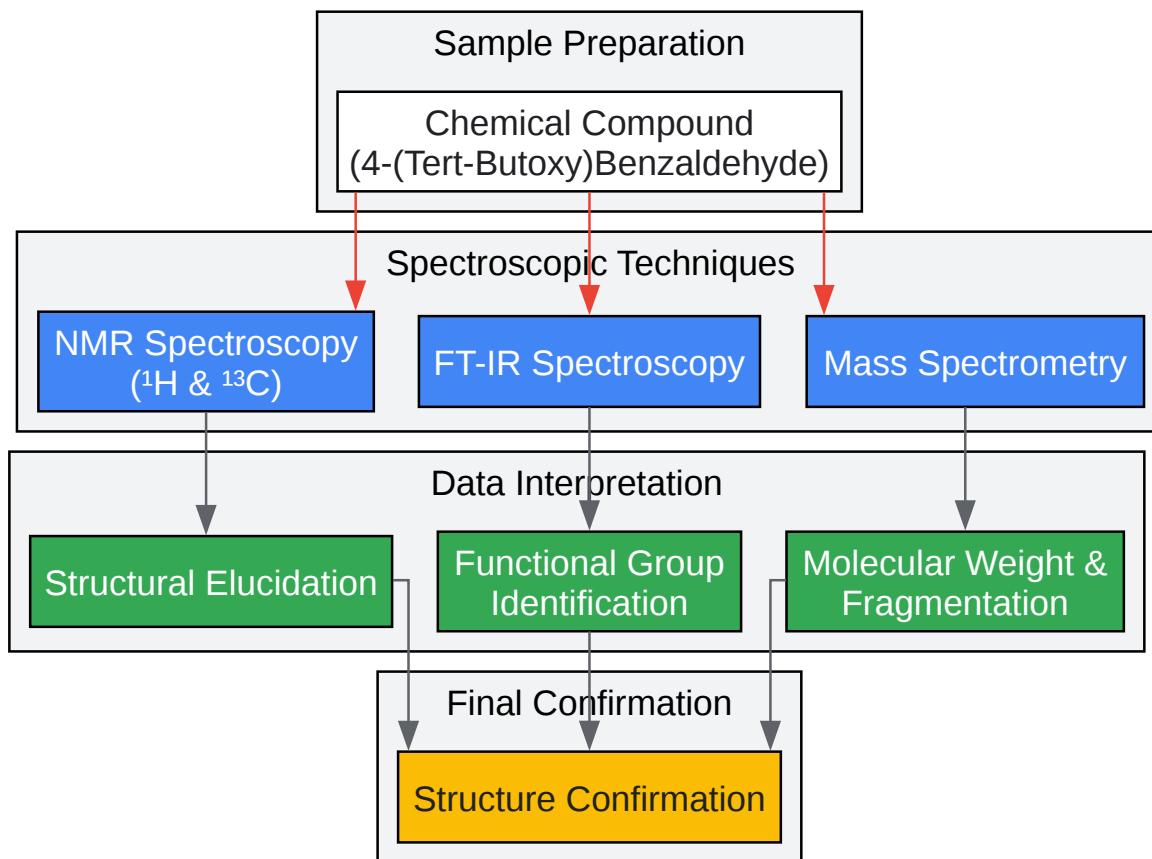
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Introduction: A dilute solution of **4-(Tert-Butoxy)Benzaldehyde** in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.
- Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.[8]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The molecular ion peak ($[\text{M}]^+$) provides the molecular weight of the compound.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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- To cite this document: BenchChem. [Spectroscopic Profile of 4-(Tert-Butoxy)Benzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266382#spectroscopic-data-of-4-tert-butoxy-benzaldehyde]

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